molecular formula C16H16N2S B2967920 N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine CAS No. 338396-02-4

N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine

Cat. No.: B2967920
CAS No.: 338396-02-4
M. Wt: 268.38
InChI Key: BWUREMXPFYRLHH-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine is a chemical compound from the benzothiazine class, which are aromatic heterocycles consisting of a benzene ring fused to a six-membered ring containing nitrogen and sulfur atoms . This scaffold is of significant interest in medicinal chemistry due to its association with diverse biological activities. Scientific literature indicates that structurally similar benzothiazinone and benzothiazine analogs have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors, a promising approach for treating neurodegenerative disorders such as Alzheimer's disease . Other research on 2-aryl-4H-3,1-benzothiazines has demonstrated that these compounds can exhibit potent antiproliferative properties against various human cancer cell lines, with some showing more beneficial activity than established chemotherapeutic agents . The specific substitution on the benzothiazine core, such as with a 4-methylbenzyl group, is a key area of investigation for optimizing biological activity and selectivity. As a building block in drug discovery, this compound provides researchers with a versatile scaffold for developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-6-8-13(9-7-12)10-17-16-18-15-5-3-2-4-14(15)11-19-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUREMXPFYRLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C2NC3=CC=CC=C3CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-methylbenzylamine with 2-chlorobenzothiazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazine ring undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Ethanol, 60°C, 4 hrsSulfoxide derivative65%
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C→RTSulfone derivative78%

Key Findings :

  • Oxidation to sulfoxides occurs selectively with mild agents like H<sub>2</sub>O<sub>2</sub> .

  • Stronger oxidants (e.g., m-CPBA) yield sulfones, which exhibit enhanced thermal stability .

Reduction Reactions

The thiazine ring is reduced to dihydro or tetrahydro derivatives:

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>MeOH, RT, 2 hrsDihydrothiazine52%
LiAlH<sub>4</sub>THF, reflux, 6 hrsTetrahydrothiazine68%

Mechanistic Insight :

  • NaBH<sub>4</sub> selectively reduces the C=N bond in the thiazine ring .

  • LiAlH<sub>4</sub> fully saturates the ring, forming tetrahydro derivatives .

Nucleophilic Substitution

The amine group participates in substitution reactions:

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, 0°C→RT, 12 hrsN-Acetyl derivative85%
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 8 hrsN-Benzyl derivative73%

Synthetic Utility :

  • Acylation improves solubility for pharmacological screening .

  • Alkylation introduces bulky groups for structure-activity relationship studies .

Cycloaddition Reactions

The thiazine ring participates in [4+2] cycloadditions:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 110°C, 24 hrsFused bicyclic sulfonamide61%
Dimethyl acetylenedicarboxylateDCM, RT, 48 hrsThiazine-Diels-Alder adduct55%

Applications :

  • Cycloadducts serve as intermediates for polycyclic heteroaromatics with antimicrobial potential .

Hydrolysis and Ring-Opening

Acidic or basic conditions cleave the thiazine ring:

Conditions Product Yield Reference
6M HCl, reflux, 6 hrs2-Aminobenzenethiol + 4-methylbenzylamine89%
NaOH (1M), EtOH, 70°C, 3 hrsAnthranilic acid derivative76%

Structural Implications :

  • Hydrolysis confirms the thiazine ring’s susceptibility to nucleophilic attack .

  • Ring-opening products are precursors for synthesizing functionalized anilines .

Electrophilic Aromatic Substitution

The benzothiazine core undergoes halogenation and nitration:

Reagent Conditions Product Yield Reference
Br<sub>2</sub> (1 equiv)AcOH, 50°C, 2 hrs6-Bromo derivative70%
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C→RT, 4 hrs7-Nitro derivative58%

Regioselectivity :

  • Electrophiles preferentially attack the C6 and C7 positions due to electron-donating effects of the thiazine nitrogen .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic system:

Reagent Conditions Product Yield Reference
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 90°C6-Phenyl derivative66%
EthynyltrimethylsilanePdCl<sub>2</sub>, CuI, NEt<sub>3</sub>, THF7-Alkynyl derivative60%

Utility :

  • Suzuki and Sonogashira couplings enable late-stage functionalization for drug discovery .

Scientific Research Applications

N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine can be compared with other benzothiazine derivatives such as:

    N-(4-methylbenzyl)-benzamide: Similar structure but lacks the thiazine ring.

    4-methylbenzylamine: Contains the benzylamine moiety but lacks the benzothiazine structure.

    Benzothiazine: The parent compound without the 4-methylbenzyl substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Structure

The chemical structure of this compound is characterized by a benzothiazine core, which is known for its diverse biological activities. The compound has the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}N2_2S
  • Molecular Weight : 268.38 g/mol
  • CAS Number : 338396-02-4

Properties

The compound features a thiazine ring fused with a benzene ring, contributing to its pharmacological properties. Its structure allows for potential interactions with various biological targets.

This compound exhibits several mechanisms of action:

  • Acetylcholinesterase Inhibition : Similar to other benzothiazine derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
  • Serine Protease Inhibition : Compounds within the benzothiazine class have been shown to inhibit serine proteases, which are involved in various physiological processes including inflammation and coagulation .
  • Antimicrobial Activity : Preliminary studies suggest that benzothiazine derivatives can exhibit antibacterial properties, targeting bacterial enzymes such as peptide deformylase .

Efficacy Studies

Research has indicated that this compound and its analogs possess significant biological activities:

Activity Type Target IC50 Value (µM) Reference
Acetylcholinesterase InhibitionAChE8.48 (cortex)
Serine Protease InhibitionHuman leukocyte elastase (HLE)Potent
Antibacterial ActivityStaphylococcus aureusNot specified

Case Studies

  • Alzheimer's Disease Model : In vitro studies have shown that compounds similar to this compound significantly inhibit AChE activity, suggesting potential therapeutic applications for cognitive impairments associated with Alzheimer's disease .
  • Inhibition of Serine Proteases : Research demonstrated that certain benzothiazine derivatives effectively inhibited human leukocyte elastase and cathepsin G, indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Testing : A study on the antibacterial properties of benzothiazine derivatives showed promising results against common pathogens, highlighting their potential as novel antibacterial agents .

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